molecular formula C16H13F9N2O3 B11558759 4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide

4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B11558759
M. Wt: 452.27 g/mol
InChI Key: NHJVFTJDNKOQCK-UHFFFAOYSA-N
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Description

4-{[Difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide is a complex organic compound with a unique structure that includes multiple fluorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl chloride, which is then reacted with an amine derivative to form the desired benzamide compound. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[Difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can result in derivatives with different halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, 4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique properties, including high stability and specific interactions with biological targets, make it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its fluorinated structure imparts unique properties, such as high chemical resistance and low surface energy, making it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(methyl)benzamide
  • 4-{[Difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(ethyl)benzamide
  • 4-{[Difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(butyl)benzamide

Uniqueness

The uniqueness of 4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide lies in its specific fluorinated structure, which imparts unique chemical and physical properties. Compared to similar compounds, it may exhibit higher stability, enhanced bioactivity, and improved performance in industrial applications.

Properties

Molecular Formula

C16H13F9N2O3

Molecular Weight

452.27 g/mol

IUPAC Name

4-[[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H13F9N2O3/c1-7(2)26-10(28)8-3-5-9(6-4-8)27-11(29)12(17,18)15(23)13(19,20)14(21,22)16(24,25)30-15/h3-7H,1-2H3,(H,26,28)(H,27,29)

InChI Key

NHJVFTJDNKOQCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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